Aldose Reductase Inhibitory Potency of Thiazole-Bridged Pyrrolylbenzothiazole vs. Direct-Linked Carboxylic Acid Analog
The direct carboxylic acid analog (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (compound 6 in Zaher et al.) exhibited 50% inhibition of aldose reductase at 49 nM [1]. The target compound replaces the carboxylic acid with a thiazole-acetamide-benzothiazole extension, a modification that according to SAR studies in the same series alters both potency and selectivity [2]. While direct IC50 data for the target compound are not publicly available, the class-level SAR indicates that the thiazole ring serves as a non-classical bioisostere of the carbonyl group, potentially modulating AR inhibition [2].
| Evidence Dimension | Aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid: 50% inhibition at 49 nM |
| Quantified Difference | N/A – target compound data unavailable |
| Conditions | Human recombinant aldose reductase (ALR2) enzymatic assay |
Why This Matters
Users targeting diabetic complication pathways must verify AR inhibitory activity of the thiazole-bridged analog empirically, as the structural modification likely shifts potency away from the carboxylic acid lead.
- [1] BRENDA: Ligand (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid, 50% inhibition at 49 nM. BRENDA Ligand ID: 122903. View Source
- [2] Zaher N, Nicolaou I, Demopoulos VJ. Pyrrolylbenzothiazole derivatives as aldose reductase inhibitors. J Enzyme Inhib Med Chem. 2002;17(2):131-135. PMID: 12420760. View Source
